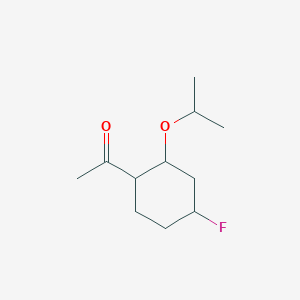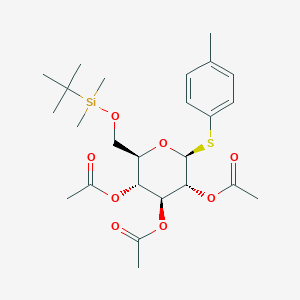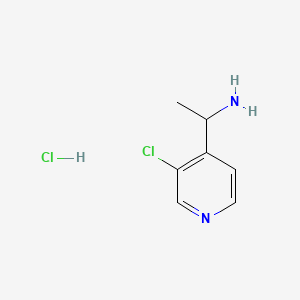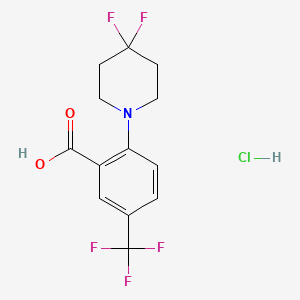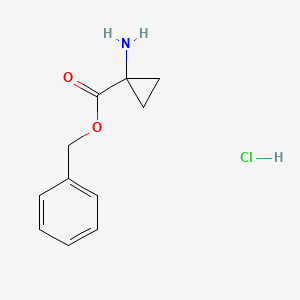
Benzyl 1-amino-cyclopropanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-amino-cyclopropanecarboxylate hydrochloride is a chemical compound that belongs to the class of cyclopropane-containing amino acids. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and plant physiology. The presence of the cyclopropane ring imparts unique structural and chemical properties to the molecule, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-amino-cyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles. One common method is the use of the imine derivative of benzyl glycinate, which is alkylated with 1-bromo-2-chloroethane in an alkaline medium. This is followed by hydrolysis of the ester group, leading to the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-amino-cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 1-amino-cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and peptidomimetics.
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 1-amino-cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a key phytohormone that regulates various physiological processes. The compound is converted to ethylene through the action of enzymes such as ACC synthase and ACC oxidase . In medicinal chemistry, its conformational rigidity allows it to mimic natural amino acids, thereby interacting with biological targets in a specific manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A closely related compound that also serves as a precursor to ethylene in plants.
Coronamic acid: Another cyclopropane-containing amino acid with significant biological activity.
Norcoronamic acid: Similar in structure and function to coronamic acid.
Uniqueness
Benzyl 1-amino-cyclopropanecarboxylate hydrochloride is unique due to the presence of the benzyl group, which enhances its chemical reactivity and potential for functionalization. This structural feature distinguishes it from other cyclopropane-containing amino acids and expands its range of applications in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
benzyl 1-aminocyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCDFEOAYFCRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)

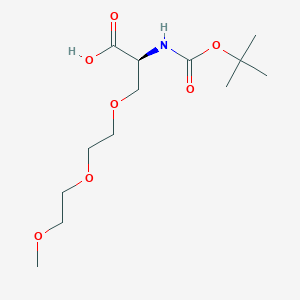
![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)
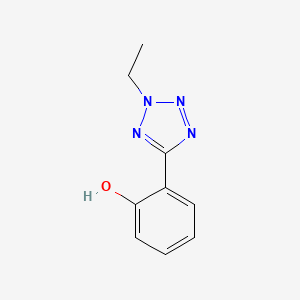
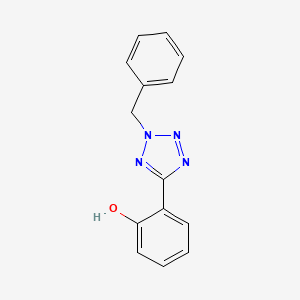
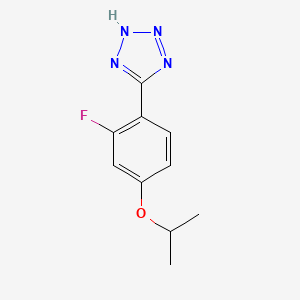
![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

